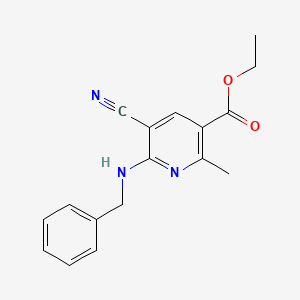

![molecular formula C15H8ClF3N2O B5525993 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The quinazolinone nucleus is a significant pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. The compound 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone belongs to this class and has been the subject of research due to its potential applications in various fields, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of 4(1H)-quinazolinones involves various strategies, including the reaction of 2-phenylaminobenzamide with acid chlorides under mild conditions, leading to 1-phenyl-4(1H)-quinazolinones with various substituents. This reaction pathway provides a convenient method for synthesizing derivatives with different chemical functionalities (Ozaki et al., 1980). Additionally, one-pot synthesis methods have been developed to efficiently generate 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, highlighting the versatility of synthetic approaches for this compound class (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinone derivatives reveals the influence of substituents on their conformation and packing in the solid state. For instance, polymorph-dependent solid-state fluorescence has been observed, demonstrating the structural diversity and tunable properties of these compounds (Anthony, 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidative dehydrogenation. These reactions are influenced by the nature of the substituents, leading to a wide array of derivatives with diverse chemical properties. The synthesis of novel arylimines containing quinazolinone moieties has demonstrated the compound's versatility in forming structures with significant antifungal and antibacterial activities (Wang et al., 2013).

Physical Properties Analysis

The physical properties of quinazolinones, such as solid-state fluorescence and selective metal-ion-sensor properties, can be tuned by modifying the molecular structure. This adaptability allows for the development of materials with specific functionalities for various applications (Anthony, 2012).

科学研究应用

合成方法

包含与3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone类似结构的喹唑啉酮衍生物已经通过一锅合成技术合成。例如,各种4(3H)-喹唑啉酮由2-氨基苯甲酰胺和醛合成,利用对甲苯磺酸进行环化,然后在苯基碘二乙酸酯介导下进行氧化脱氢,突出了这种脱氢氧化剂在温和条件下的新应用(Cheng et al., 2013)。此外,已经探索了使用丙基氨基磺酸官能化磁性羟基磷灰石纳米颗粒作为高效且可磁性分离的布朗斯台德酸催化剂的4(3H)-喹唑啉酮的绿色合成创新方法,展示了纳米材料在促进复杂喹唑啉酮衍生物合成中的潜力(Dadgar & Kalkhorani, 2015)。

生物活性

喹唑啉酮支架显示出广泛的生物活性。一项研究证明了特定喹唑啉酮衍生物的合成和镇痛活性,揭示了显着的体外镇痛活性,从而强调了喹唑啉酮衍生物在开发新的镇痛化合物中的潜力(Osarodion, 2023)。此外,已经合成了含有1,2,4-三唑硫醚部分的新型喹唑啉酮衍生物,其中一些表现出良好的抗菌活性,表明喹唑啉酮衍生物作为潜在抗菌剂的多功能性(Yan et al., 2016)。

材料科学

喹唑啉酮也在材料科学中找到了应用,例如新型活性染料的开发。一项研究将喹唑啉酮分子引入常规活性染料体系,合成了新型基于喹唑啉酮的单氯-s-三嗪活性染料。这些染料表现出中等至非常好的耐光牢度和良好至优异的耐洗涤和耐摩擦牢度性能,以及良好的抗菌活性,展示了喹唑啉酮衍生物在纺织工业中的潜力(Patel & Patel, 2012)。另一个引人入胜的应用是在选择性金属离子传感器领域,其中2-(2-羟基苯基)-4(3H)-喹唑啉酮表现出多晶型依赖性固态荧光和选择性金属离子传感器特性,表明其在检测微摩尔浓度的Zn(2+)和Cd(2+)离子中的效用(Anthony, 2012)。

安全和危害

This compound is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to handle it with care and use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

属性

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-12-6-5-9(7-11(12)15(17,18)19)21-8-20-13-4-2-1-3-10(13)14(21)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXWNKYLFXBBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)

![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)